N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide
Description
Evolution of Benzamide Derivatives in Medicinal Research
Benzamide derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with early applications spanning antipsychotics and histone deacetylase (HDAC) inhibitors. The discovery of MS-275 , a benzamide-based HDAC inhibitor with nanomolar potency, demonstrated the scaffold’s capacity for epigenetic modulation. Structural analyses revealed that substitutions at the 2’-position of the benzanilide moiety—particularly amino or hydroxy groups—were critical for enzymatic inhibition. Parallel developments in psychopharmacology yielded antipsychotic benzamides like levosulpiride and nemonapride , which combined dopamine receptor modulation with improved side-effect profiles compared to phenothiazines. More recently, substituted benzamides have shown promise in managing clozapine-induced hypersalivation, underscoring their therapeutic versatility.
Development Trajectory of Fluorophenyl-Substituted Compounds
The strategic incorporation of fluorophenyl groups emerged in the 1960s with Janssen Pharmaceuticals’ development of parafluorofentanyl , where fluorine enhanced μ-opioid receptor binding and metabolic stability. Subsequent studies on GABA-A receptor modulators demonstrated that 4-fluorophenyl substitutions reduced oxidative metabolism while maintaining ligand-receptor interactions. Fluorine’s electronegativity and small atomic radius allow precise tuning of π-π stacking and hydrophobic interactions, making it a cornerstone of modern neuropharmacology.
Historical Significance of Dimethylamino Functionalities in Drug Design
Dimethylamino groups have been leveraged to improve blood-brain barrier (BBB) penetration and receptor affinity. In Alzheimer’s research, dimethylamino chalcone derivatives exhibited dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), with TM-6 achieving an AChE IC50 of 0.13 μM. The basicity of dimethylamino groups facilitates protonation under physiological conditions, enhancing solubility and membrane permeability—a property critical for central nervous system (CNS)-targeted agents.
Research Progression of Trimethoxybenzamide Scaffold Compounds
The 3,4,5-trimethoxybenzamide scaffold has been systematically explored for its dual role in enhancing solubility and target binding. Crystallographic studies of 37 trimethoxybenzamide derivatives revealed conserved hydrogen-bonding patterns with kinase ATP pockets and histone deacetylases. Methoxy groups at the 3,4,5 positions create a pseudo-symmetrical electron-rich surface, favoring interactions with aromatic residues in enzyme active sites.
Current Research Landscape and Knowledge Gaps
Contemporary studies focus on hybrid molecules combining fluorophenyl, benzamide, and aminoalkyl motifs. For instance, 2-(4-fluorophenyl)-1H-benzimidazoles exhibit picomolar GABA-A receptor modulation, while trimethoxybenzamides show promise as kinase inhibitors. However, limited data exist on compounds integrating all three structural elements. Key unanswered questions include:
- Synergistic effects of fluorine and methoxy groups on pharmacokinetics
- Impact of dimethylamino placement on off-target receptor interactions
- Thermodynamic stability of trimethoxybenzamide conformers in solution
Rationale for Academic Interest in the Compound
N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide represents a strategic unification of validated pharmacophores. The benzamide core provides HDAC or kinase inhibitory potential, while the 4-fluorophenyl group enhances metabolic resistance. The dimethylamino branch may facilitate CNS penetration, positioning the compound as a candidate for neurodegenerative or psychiatric therapies. Its structural novelty fills a critical gap in multifunctional agent development, warranting further investigation into target selectivity and polypharmacology.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4/c1-23(2)16(13-6-8-15(21)9-7-13)12-22-20(24)14-10-17(25-3)19(27-5)18(11-14)26-4/h6-11,16H,12H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCNIZCUKWPYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]amine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and catalysts, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with altered functional groups .
Scientific Research Applications
Antiparasitic Activity
Recent studies have demonstrated that compounds related to N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide exhibit significant antiparasitic properties. Specifically, derivatives of this compound have been evaluated for their ability to inhibit the proliferation of Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed that several derivatives showed low nanomolar inhibition potency against the enzyme TbGSK3, indicating their potential as therapeutic agents against this parasite .
Serotonin Transporter Imaging Agents
Another promising application is in the development of serotonin transporter imaging agents. Compounds with similar structural features have been synthesized and tested for their binding affinities to the serotonin transporter (SERT). High binding affinities (Ki values ranging from 0.03 to 1.4 nM) were observed, suggesting that these compounds can be utilized in neuroimaging studies to understand serotonin-related disorders .
High-Throughput Screening for Drug Discovery
This compound has been identified as a lead compound in high-throughput screening processes aimed at discovering new modulators for various biological targets. In particular, it has been involved in screening for inhibitors of human endoplasmic reticulum aminopeptidase 2 (hERAP2), which is relevant for cancer therapy and autoimmune diseases .
Table 1: Biological Activities of Related Compounds
| Compound Name | Target | Activity (EC50) | Reference |
|---|---|---|---|
| Compound A | T. brucei GSK3 | <1 μM | |
| Compound B | SERT | Ki = 0.03 - 1.4 nM | |
| Compound C | hERAP2 | Active |
Case Study 1: Antiparasitic Efficacy
In a study assessing the antiparasitic efficacy of various aminopyrazole derivatives, several compounds exhibited EC50 values below 1 μM against bloodstream forms of T. b. brucei. The study highlighted that modifications in the phenyl ring significantly influenced potency, with ortho-substituted phenyl rings providing the best results .
Case Study 2: Neuroimaging Applications
A series of ligands derived from this compound were evaluated for their potential as SERT imaging agents using microPET technology in animal models. These studies demonstrated high brain uptake and retention rates, establishing a foundation for further research into psychiatric and neurological disorders .
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-[2-(Dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide
- CAS No.: 899979-19-2
- Molecular Formula : C₂₀H₂₅FN₂O₄
- Molecular Weight : 376.42 g/mol
- Structure: Features a 3,4,5-trimethoxybenzamide core linked via an ethyl chain to a dimethylamino group and a 4-fluorophenyl substituent .
Key Characteristics :
- SMILES :
COc1cc(cc(c1OC)OC)C(=O)NCC(c1ccc(cc1)F)N(C)C - Synthesis: Not explicitly detailed in the evidence, but related compounds (e.g., Schiff bases, coumarin hybrids) are synthesized via condensation reactions involving hydrazides, aldehydes, or ketones .
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
Key Differences and Implications
Substituent Effects: Methoxy vs. Side Chain Variations: The dimethylaminoethyl-4-fluorophenyl side chain in the target compound contrasts with the ethoxy-linked benzyl group in CAS 138-56-5. The latter’s hydrophilic ethoxy group may improve solubility but reduce blood-brain barrier penetration compared to the hydrophobic ethyl chain in the target compound .
Biological Activity: Antiproliferative Activity: Coumarin hybrids (e.g., Compound 6b) show cytotoxic effects in cancer models, likely due to DNA intercalation or tubulin inhibition from the coumarin moiety. The target compound’s activity remains unconfirmed but may share mechanisms due to structural overlap . Pharmaceutical Applications: CAS 138-56-7’s hydrochloride form (Trimethobenzamide) is clinically used as an antiemetic, highlighting how minor structural changes (e.g., ethoxy vs. ethyl linkers) can shift therapeutic applications .
Synthesis and Stability :
- Hydrazine Linkers : Compounds like 4g and 6b use hydrazine-based linkers, which may confer conformational flexibility but reduce metabolic stability compared to the target compound’s rigid ethyl chain .
- Schiff Bases : Schiff base analogs (e.g., ) are prone to hydrolysis, whereas the target compound’s amide bonds offer greater stability under physiological conditions .
Biological Activity
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide (hereafter referred to as "the compound") is a synthetic organic molecule that exhibits significant biological activity, particularly in the context of cancer research and neuropharmacology. This article synthesizes current findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylamino group : Enhances lipophilicity and potential for central nervous system penetration.
- 4-Fluorophenyl moiety : May influence receptor binding and biological activity.
- Trimethoxybenzamide backbone : Contributes to the compound's pharmacological profile.
Anticancer Properties
Recent studies have indicated that the compound demonstrates cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been evaluated against A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines.
- Mechanism of Action : The cytotoxicity is believed to be mediated through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that observed in other chemotherapeutic agents.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10 | Inhibition of tubulin polymerization |
| HeLa | 15 | Induction of apoptosis |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its effects on neurotransmitter systems:
- Serotonin Transporter (SERT) : The compound exhibits high affinity for SERT, suggesting potential applications in treating mood disorders. Binding assays show a Ki value of approximately 0.27 nM, indicating potent inhibitory activity against SERT compared to norepinephrine transporter (NET) and dopamine transporter (DAT) .
- Potential Therapeutic Applications : Given its selective binding profile, the compound may be useful in developing treatments for conditions such as depression or anxiety disorders.
Case Studies and Research Findings
- Study on Cancer Cell Lines :
- Neuropharmacological Evaluation :
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide?
Answer:
The compound is typically synthesized via a multi-step approach involving:
- Amide bond formation : Reacting 3,4,5-trimethoxybenzoyl chloride with a primary amine intermediate, such as 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine, under Schotten-Baumann conditions or using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethanol or acetonitrile to achieve >95% purity .
- Characterization : Confirmed via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Basic: How is structural elucidation performed for this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the 3,4,5-trimethoxybenzamide (δ 3.70–3.85 ppm for OCH₃) and dimethylamino groups (δ 2.20–2.35 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .
- Mass spectrometry : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 441.2) .
- X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen bonding patterns are resolved (e.g., similar benzamide analogs in ) .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., K562 leukemia cells) at concentrations 1–100 μM, with IC₅₀ calculations via nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays for targets like kinases or glucosidases, measuring IC₅₀ values with positive controls (e.g., acarbose for glucosidase) .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
Advanced: How can discrepancies in cytotoxicity data across cell lines be resolved?
Answer:
- Replicate validation : Conduct triplicate experiments with standardized cell passage numbers and culture conditions .
- Orthogonal assays : Cross-validate using SRB (sulforhodamine B) assay or clonogenic survival tests .
- Purity verification : Re-analyze compound purity via HPLC and exclude batch variability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Replace 4-fluorophenyl with chlorophenyl or methyl groups to assess steric/electronic effects .
- Amine substitution : Compare dimethylamino with pyrrolidinyl or piperidinyl groups to study basicity and membrane permeability .
- Methoxy variations : Trimethylation vs. mono-/dimethoxy analogs to evaluate hydrogen bonding and π-stacking interactions .
Advanced: What in silico strategies predict binding affinity to biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., glucosidase active sites, as in ) .
- Molecular dynamics (MD) : Simulate ligand-protein stability (20–50 ns trajectories) in GROMACS to assess binding free energies (MM/PBSA) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors on trimethoxy groups) for virtual screening .
Advanced: How to address poor aqueous solubility in pharmacological studies?
Answer:
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) or cyclodextrin inclusion complexes .
- Prodrug strategies : Introduce phosphate esters or glycoside moieties to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) for sustained release .
Advanced: What reaction conditions optimize synthetic yield?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
